molecular formula C17H24N2O5 B3084192 (1-{[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]carbonyl}piperidin-4-yl)acetic acid CAS No. 1142209-97-9

(1-{[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]carbonyl}piperidin-4-yl)acetic acid

Cat. No.: B3084192
CAS No.: 1142209-97-9
M. Wt: 336.4 g/mol
InChI Key: PSSFUZHPMXENQG-UHFFFAOYSA-N
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Description

“(1-{[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]carbonyl}piperidin-4-yl)acetic acid” is a chemical compound with a molecular weight of 336.38 and a molecular formula of C17H24N2O5 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CCOC(=O)C1=C(C(=C(N1)C)C(=O)N2CCC(CC2)CC(=O)O)C . This notation provides a way to represent the structure using ASCII strings.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of New 1H-1-Pyrrolylcarboxamides : A study describes the synthesis of new 1H-1-pyrrolylcarboxamides, potentially interesting for pharmacological applications. These compounds were synthesized using 2-[3-(ethoxycarbonyl)-2,4-dimethyl-1H-1-pyrrolyl]acetic acid among others as N-acylating agents (Bijev, Prodanova, & Nankov, 2003).

  • Formation of New Heterocycles : Ethyl (3-cyano-5-ethoxycarbonyl-6-methyl-4-styryl-2-pyridylsulfanyl)acetate, involving a similar structure, was used to create a range of new heterocyclic compounds including a 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine analogue (Al-Taifi et al., 2020).

  • Antitumor and Antioxidant Activities : Cyanoacetamide derivatives related to the subject compound were synthesized and evaluated for their antitumor and antioxidant activities. Several of these derivatives exhibited promising antioxidant properties (Bialy & Gouda, 2011).

Chemical Reactions and Mechanisms

  • Intramolecular Cyclization Studies : The compound's analog was involved in a study to understand intramolecular cyclization mechanisms. This research helps in elucidating complex reaction pathways in organic synthesis (Chimichi et al., 1996).

  • Antioxidant Activity of Derivatives : The synthesis of ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate, a related compound, was explored for its potential antioxidant activity. Such studies are crucial for discovering new antioxidant agents (Zaki et al., 2017).

Novel Compound Synthesis

  • Development of Novel Mannich Bases : A study focused on synthesizing new Mannich bases with different substituents, showcasing the versatility of similar structural compounds in creating diverse chemical entities (Naik et al., 2013).

  • Synthesis of Bacteriochlorins with Spiro-piperidine Motifs : The compound's structure was utilized in the design of synthetic bacteriochlorins with spiro-piperidine units, highlighting its application in fine-tuning the spectral properties of these compounds (Reddy et al., 2013).

Safety and Hazards

This compound is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information may be available in the compound’s Safety Data Sheet (SDS).

Properties

IUPAC Name

2-[1-(5-ethoxycarbonyl-2,4-dimethyl-1H-pyrrole-3-carbonyl)piperidin-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5/c1-4-24-17(23)15-10(2)14(11(3)18-15)16(22)19-7-5-12(6-8-19)9-13(20)21/h12,18H,4-9H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSFUZHPMXENQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)C(=O)N2CCC(CC2)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801126655
Record name 4-Piperidineacetic acid, 1-[[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801126655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142209-97-9
Record name 4-Piperidineacetic acid, 1-[[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]carbonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142209-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidineacetic acid, 1-[[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801126655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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